molecular formula C11H15N B14309352 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 114527-55-8

5,8-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14309352
CAS No.: 114527-55-8
M. Wt: 161.24 g/mol
InChI Key: URCVRYOYRPHYDE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline (THQ) derivatives are bicyclic aromatic amines with a partially saturated quinoline backbone. These compounds are pivotal in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and metabolic regulatory properties . 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline features methyl substituents at the 5- and 8-positions of the THQ scaffold. Substituent position and steric/electronic effects significantly influence biological activity and physicochemical properties .

Properties

CAS No.

114527-55-8

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

5,8-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15N/c1-8-5-6-9(2)11-10(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3

InChI Key

URCVRYOYRPHYDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCNC2=C(C=C1)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

The most straightforward approach to synthesizing 5,8-dimethyl-1,2,3,4-tetrahydroquinoline involves the reduction of its corresponding quinoline. According to analytical data provided in the literature, this compound (2d) can be prepared from 5,8-dimethylquinoline (78.5 mg, 0.5 mmol) and purified by column chromatography using 4% ethyl acetate in hexane, yielding 90% of the desired product.

The spectroscopic characterization of this compound shows distinctive peaks in the 1H NMR spectrum (400 MHz, CDCl3): δ 6.83 (d, J=7.54 Hz, 1H), 6.50 (d, J=7.54 Hz, 1H), 3.67 (br s, 1H), 3.36 (t, J=5.65 Hz, 2H), 2.69 (t, J=5.65 Hz, 2H), 2.19 (s, 3H), 2.10 (s, 3H), 2.06-1.98 (m, 2H).

The catalytic hydrogenation of quinolines to tetrahydroquinolines can be performed using a variety of conditions. A manganese-based catalyst system has been reported to efficiently promote this transformation under significantly milder conditions (4 bar H2 pressure) compared to traditional manganese catalysts that require 15-80 bar pressure.

Borrowing Hydrogen Methodology

Mechanistic Overview

The borrowing hydrogen (BH) methodology represents an atom-efficient approach to synthesizing 1,2,3,4-tetrahydroquinolines. This one-pot cascade reaction starts from 2-aminobenzyl alcohols and secondary alcohols, promoted by a manganese(I) PN3 pincer complex.

For the synthesis of this compound, this would require a 2-aminobenzyl alcohol with methyl groups at positions corresponding to the 5 and 8 positions in the final product, along with an appropriate secondary alcohol.

The general mechanism involves:

  • Catalyst-mediated dehydrogenation of the alcohol to form a carbonyl compound
  • Condensation with the amine to form an imine intermediate
  • Intramolecular cyclization
  • Catalyst-mediated hydrogenation to form the tetrahydroquinoline

Reaction Conditions and Optimization

The borrowing hydrogen reaction is highly sensitive to reaction conditions, with temperature and choice of base significantly influencing product selectivity. Research has demonstrated that using potassium tert-butoxide (KOtBu) at 140°C leads to selective formation of the corresponding quinoline derivatives, while a combination of potassium hydride (KH) and potassium hydroxide (KOH) at 120°C favors formation of tetrahydroquinolines.

Optimized conditions for tetrahydroquinoline synthesis include:

  • Manganese(I) PN3 pincer complex as catalyst (typically 2 mol%)
  • KH/KOH base combination
  • Temperature of 120°C
  • Closed system under argon atmosphere
  • Reaction time of 16-24 hours

Substrate screening studies have shown this methodology to be applicable to a range of substituted 2-aminobenzyl alcohols and secondary alcohols, with conversions typically ranging from 47% to 92%. While this compound isn't specifically listed in these studies, the methodology should be adaptable to this target compound by selecting appropriately substituted starting materials.

Mechanistic Insights

Preliminary mechanistic investigations revealed that, in the case of reactions with 1-ferrocenylethanol, 2-ferrocenylquinoline formed as the major product within the first 2 hours. Subsequently, the amount of quinoline derivative decreased with concomitant formation of the hydrogenated 2-ferrocenyl-1,2,3,4-tetrahydroquinoline. This suggests that the reaction proceeds through a quinoline intermediate before reduction to the tetrahydroquinoline.

The reaction outcome is also influenced by hydrogen pressure, with higher pressure favoring the formation of the hydrogenated product. When performed in a tightly closed vial heated to 120°C, sufficient hydrogen pressure is generated to promote the hydrogenation step.

Visible-Light-Mediated Synthesis

Chlorophyll-Catalyzed Photoredox Approach

An innovative and environmentally friendly approach to tetrahydroquinoline synthesis utilizes natural pigment chlorophyll as a green photosensitizer for visible-light photoredox reactions. This method represents a sustainable alternative to traditional synthetic routes.

For the synthesis of tetrahydroquinolines including potentially this compound, the reaction employs N,N-dimethylanilines and maleimides as starting materials. To adapt this method for this compound synthesis, an appropriately substituted N,N-dimethylaniline would be required.

Optimization Studies and Reaction Conditions

Through systematic optimization studies, the following conditions were determined to be optimal for the chlorophyll-catalyzed synthesis:

  • Dimethylformamide (DMF) as solvent
  • 0.16 mg of chlorophyll catalyst
  • 2:1 molar ratio of N,N-dimethylaniline to maleimide
  • 23 W fluorescent lamp irradiation
  • Presence of oxygen (crucial for reaction success)

Control experiments demonstrated that both visible light and chlorophyll are necessary for the reaction to proceed. When conducted in the absence of oxygen under nitrogen, the product yield decreased dramatically to only 8%, indicating oxygen's critical role in the mechanism.

Furthermore, when TEMPO (a free-radical scavenger) was added to the reaction mixture, only trace amounts of product were observed, confirming the involvement of a radical mechanism.

Substrate Scope and Yields

The chlorophyll-catalyzed methodology has been successfully applied to various N,N-dimethylanilines with different substituents on the benzene ring and maleimides with varying substitution patterns. For tetrahydroquinoline derivatives, yields typically range from 74-80%, making this an efficient approach for these compounds.

While specific application to this compound isn't directly reported, the methodology shows promise for adaptation to this target by employing a dimethyl-substituted aniline derivative.

Table 2: Visible-Light-Mediated Synthesis Parameters and Optimization

Parameter Optimum Condition Effect on Yield Observations
Light Source 23 W Fluorescent Lamp Essential No reaction in dark
Catalyst Chlorophyll (0.16 mg) Critical Yield increases with amount up to 0.16 mg
Solvent DMF Significant Superior to other solvents tested
Reactant Ratio Aniline:Maleimide (2:1) Important Excess aniline improves yield
Oxygen Present Critical Yield drops to 8% under nitrogen
TEMPO Addition None Inhibitory Only trace product with TEMPO present

Alternative Synthetic Approaches

Domino Reaction Strategies

Several domino (cascade) reaction strategies have been developed for synthesizing 1,2,3,4-tetrahydroquinolines that could potentially be applied to this compound synthesis. These approaches include:

  • Reduction or oxidation followed by cyclization
  • SNAr-terminated sequences
  • Acid-catalyzed ring closures or rearrangements
  • High temperature cyclizations
  • Metal-promoted processes

Each of these strategies offers distinct advantages in terms of atom economy, step efficiency, and functional group tolerance. When adapted for this compound synthesis, these methods would require starting materials with appropriately positioned methyl groups.

Grignard-Based Approaches

Another synthetic pathway involves the use of Grignard reagents to prepare tetrahydroquinoline derivatives. As described in research on 3,4-diaryl-1,2,3,4-tetrahydroquinolines, this approach involves:

  • Treatment of protected 2,3-dihydroquinolin-4-ones with arylmagnesium bromide
  • Hydrogenation of the resulting intermediate
  • Deprotection to yield the tetrahydroquinoline

In one documented approach, ethyl-3,4-diaryl-5,7-dimethoxy-3,4-dihydroquinoline-1(2H)-carboxylate was hydrogenated in tetrahydrofuran using palladium on carbon and hydrogen gas overnight to give the corresponding tetrahydroquinoline derivative in 91-95% yield.

The structure of the hydrogenated product revealed a cis configuration between the H3 and H4 protons (J = 3.0 Hz), which was confirmed by X-ray crystallographic analysis. This stereoselectivity is an important consideration when planning the synthesis of substituted tetrahydroquinolines.

Synthesis from Dihydroquinolines

Another potential route involves the transformation of 1,2-dihydroquinolines to tetrahydroquinolines. However, literature indicates that 1,2-dihydroquinolines that are unsubstituted at the nitrogen atom and have at least one hydrogen at C2 are unstable. These compounds rapidly oxidize in air to quinolines or undergo disproportionation by trace acids to give a mixture of quinoline and tetrahydroquinoline.

To overcome this challenge, protection of the nitrogen atom is often employed. For example, in the synthesis of 3,4-diaryl tetrahydroquinolines, the nitrogen was protected with an ethoxycarbonyl group prior to further transformations.

Reaction Mechanisms and Mechanistic Considerations

Hydrogenation Mechanism

The hydrogenation of quinolines to tetrahydroquinolines typically proceeds through sequential reduction of the pyridine ring. The mechanism involves:

  • Coordination of the quinoline nitrogen to the catalyst
  • Addition of hydrogen to the C2-C3 double bond
  • Isomerization and further hydrogenation to give the tetrahydroquinoline

The manganese-catalyzed hydrogenation shows interesting pressure dependence. At atmospheric pressure with a hydrogen balloon, the reaction predominantly produces the quinoline (75% yield) with only 8% of the tetrahydroquinoline. In contrast, at 4 bar H2 pressure in an autoclave, the reaction yields 76% tetrahydroquinoline with only 1% of the quinoline remaining. This demonstrates that sufficient hydrogen pressure is critical for complete reduction to the tetrahydroquinoline.

Borrowing Hydrogen Mechanism

The borrowing hydrogen methodology operates through a sophisticated mechanism where the catalyst "borrows" hydrogen from the alcohol, transfers it to an intermediate, and then returns it in the final hydrogenation step. For tetrahydroquinoline synthesis, this involves:

  • Dehydrogenation of the secondary alcohol by the manganese catalyst
  • Condensation of the resulting ketone with the amine group
  • Intramolecular cyclization
  • Hydrogenation of the cyclized intermediate by the hydrogen-loaded catalyst

Mechanistic investigations revealed that in some cases, quinoline derivatives form as initial products before being reduced to tetrahydroquinolines. This sequential formation-reduction pathway explains the influence of reaction conditions on product distribution.

Photoredox Mechanism

The chlorophyll-catalyzed visible-light-mediated synthesis operates through a radical mechanism involving singlet oxygen. Chlorophyll functions as a photosensitizer, generating singlet oxygen upon irradiation in an oxygenated solution.

The crucial role of oxygen was demonstrated by the dramatically reduced yield (8%) when the reaction was conducted under nitrogen. Similarly, the addition of TEMPO (a radical scavenger) inhibited the reaction, confirming the radical nature of the mechanism.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium amide.

Major Products

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medicinally, this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its derivatives are also explored for use in electronic and optoelectronic devices.

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids, proteins, or cell membranes.

Comparison with Similar Compounds

Key Observations :

  • Methoxy/hydroxy groups increase polarity and melting points (e.g., 198–200°C for 13f ) .
  • Methyl substituents (e.g., 4,4-dimethyl) reduce polarity, favoring lipophilicity and CNS penetration .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline derivatives?

The synthesis of mono- or bifunctional tetrahydroquinoline derivatives requires careful selection of substituent positions (e.g., 5,8-dimethyl groups) and reaction conditions. For monofunctional derivatives, methods like intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) diphenylamine intermediates are effective . Bifunctional derivatives demand regioselective electrophilic attacks on aromatic moieties, often requiring multi-step protocols and purification via column chromatography. Key parameters include solvent polarity, temperature, and catalyst choice to minimize side reactions. For example, epichlorohydrin-mediated cyclization yields tetrahydroquinoline cores but may require excess reagents to drive completion .

Q. How can researchers confirm the structural identity and purity of this compound derivatives?

Structural validation typically combines:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry (e.g., methyl groups at C5 and C8) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding interactions, as demonstrated for related cyclopenta[b]indole derivatives .
    Purity is assessed via HPLC (>98% peak area) and elemental analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for hazard classification. Key precautions include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as tetrahydroquinolines may irritate respiratory systems .
  • Storage : Inert atmosphere (N2_2 or Ar) to prevent oxidation, with temperature control (2–8°C) for labile derivatives .

Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?

  • PPARα/γ agonism assays : Transactivation assays using reporter gene systems (e.g., luciferase) in HEK293 cells, with EC50_{50} values calculated from dose-response curves .
  • Antioxidant activity : DPPH radical scavenging or lipid peroxidation inhibition assays, comparing IC50_{50} values to standard antioxidants like ascorbic acid .

Advanced Research Questions

Q. How do single-atom catalysts enhance the dehydrogenation of this compound to quinolones?

Fe-ISAS/CN (iron single-atom catalysts on carbon nitride) achieves near-quantitative conversion (100%) and selectivity for quinolone formation via a radical-mediated mechanism. Key steps include:

  • Catalyst characterization : HAADF-STEM and XANES confirm atomic dispersion of Fe-N4_4 active sites .
  • Reaction optimization : Temperature (80–120°C), solvent (toluene), and H2_2O2_2 as an oxidant. Recyclability tests show 82% conversion after 5 cycles, attributed to Fe leaching .
  • Comparative data : Fe-ISAS/CN outperforms nanoparticle catalysts (Fe-NPs/CN) due to higher surface accessibility (Table S5 in ).

Q. What computational strategies are used to predict PPARγ agonism in this compound derivatives?

QSAR models employ:

  • Descriptor selection : Hydrophobic (ClogP), electronic (HOMO/LUMO), and steric parameters (molar refractivity) .
  • Validation : Leave-one-out cross-validation (Q2^2 > 0.6) and external test sets (R2^2 > 0.8) .
  • Docking studies : Molecular dynamics simulations identify hydrogen bonds between the 5,8-dimethyl groups and PPARγ’s Tyr473 residue .

Q. How can researchers resolve contradictions in catalytic performance data during tetrahydroquinoline dehydrogenation?

  • Decay analysis : Track Fe leaching via ICP-MS after each cycle; chelating agents (e.g., EDTA) mitigate metal loss .
  • Side-reaction profiling : GC-MS identifies byproducts (e.g., over-oxidized quinones) formed at higher temperatures .
  • Kinetic studies : Pseudo-first-order rate constants (kobsk_{obs}) reveal solvent effects (e.g., acetonitrile vs. toluene) on selectivity .

Q. What strategies improve regioselectivity in multi-step syntheses of bifunctional this compound derivatives?

  • Directing groups : Use -NH2_2 or -OMe substituents to guide electrophilic aromatic substitution at C5/C8 .
  • Protecting groups : Boc-protection of amines prevents undesired cyclization during alkylation steps .
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., epoxide ring-opening) to optimize reaction times .

Q. Notes

  • Methodological Focus : Emphasizes experimental design, validation, and analytical techniques.
  • Advanced Topics : Addresses mechanistic insights, computational modeling, and data conflict resolution.

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